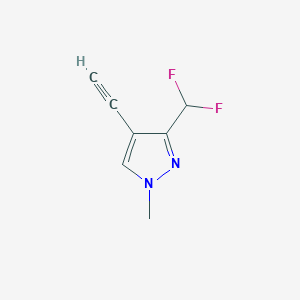

3-(DIFLUOROMETHYL)-4-ETHYNYL-1-METHYL-1H-PYRAZOLE

Description

Properties

IUPAC Name |

3-(difluoromethyl)-4-ethynyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c1-3-5-4-11(2)10-6(5)7(8)9/h1,4,7H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRLTBVRNIXYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of difluoroacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The ethynyl group can be introduced via Sonogashira coupling reactions, using ethynyl-containing reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to improve reaction yields and reduce reaction times . Additionally, the avoidance of organic solvents in the reaction steps minimizes environmental impact and reduces solvent recovery costs.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of 3-(methyl)-4-ethynyl-1-methyl-1H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Agricultural Applications

Fungicide Development

One of the primary applications of 3-(difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole is in the development of fungicides. This compound serves as an intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiration chain of fungi. The efficacy of these fungicides has been demonstrated against a range of crop pests, particularly those causing significant diseases in cereals and other crops.

Key Fungicides Derived from this compound

| Fungicide Name | Year Registered | Target Pathogens |

|---|---|---|

| Isopyrazam | 2010 | Alternaria, Zymoseptoria tritici |

| Sedaxane | 2011 | Phytophthora, Alternaria |

| Bixafen | 2011 | Broad-spectrum fungal control |

| Fluxapyroxad | 2011 | Major cereal diseases |

| Benzovindiflupyr | 2012 | Various fungal pathogens |

| Pydiflumetofen | 2016 | Phytophthora infestans |

| Inpyrfluxam | 2019 | Newer fungal targets |

These fungicides have shown effectiveness against major crop diseases, including early blight and septoria leaf blotch, although they exhibit limited activity against oomycetes like Phytophthora infestans .

Pharmaceutical Applications

Anti-inflammatory and Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. Research has demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes.

Bioactivity Data

| Activity Type | Compound Tested | IC50 Values (µM) |

|---|---|---|

| Anti-inflammatory | (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one | 18 (HeLa) |

| Antiproliferative | Various derivatives | 27 (HepG2) |

| Antibacterial | (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one | MIC: 26.2 |

In vivo studies showed that this compound significantly reduces paw edema in rat models compared to standard anti-inflammatory drugs like Diclofenac sodium .

Environmental Impact and Metabolism

The environmental presence of this compound and its derivatives raises concerns regarding their metabolites. The US Geological Survey reported the detection of this compound as a metabolite in agricultural runoff, highlighting the need for further research into its environmental impact and degradation pathways .

Mechanism of Action

The primary mechanism of action of 3-(difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole involves the inhibition of succinate dehydrogenase (SDH), an enzyme in the mitochondrial respiratory chain . By binding to the active site of SDH, the compound disrupts the tricarboxylic acid cycle, leading to the death of pathogenic fungi and bacteria. This mechanism is particularly effective in controlling fungal diseases in crops.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The 3-difluoromethyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger trifluoromethyl (-CF₃) and nitro (-NO₂) groups in compounds from . This may reduce metabolic degradation while maintaining reactivity .

- Steric Considerations : The 4-ethynyl group provides linear geometry, contrasting with the bulkier aryl ethers in or sulfonyl groups in , which may hinder molecular flexibility.

- Synthetic Utility : The ethynyl group enables click chemistry applications, a feature absent in compounds with carboxylate or hydroxy groups .

Biological Activity

3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of agricultural fungicides. This compound belongs to a class of pyrazole derivatives known for their efficacy against various phytopathogenic fungi. The following sections will explore the synthesis, biological activities, and case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of difluoroacetic acid derivatives with hydrazine compounds, followed by cyclization to form the pyrazole ring. The general synthetic pathway can be outlined as follows:

- Starting Materials : Difluoroacetic acid and appropriate hydrazine derivatives.

- Reagents : Use of catalysts such as triethyl orthoformate and acetic anhydride.

- Cyclization : Heating the mixture leads to the formation of the pyrazole structure.

This method has been optimized by various chemical companies for large-scale production, ensuring high yields and purity levels.

Antifungal Activity

This compound exhibits significant antifungal properties, primarily through its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs). These compounds target succinate dehydrogenase, a critical enzyme in the mitochondrial respiration chain of fungi, leading to cell death.

Table 1: Comparison of Antifungal Efficacy

| Compound Name | Year Registered | Target Fungi | Efficacy Level |

|---|---|---|---|

| Isopyrazam | 2010 | Alternaria, Fusarium | High |

| Sedaxane | 2011 | Zymoseptoria tritici | Moderate |

| Fluxapyroxad | 2011 | Broad Spectrum | High |

| Benzovindiflupyr | 2012 | Phytophthora infestans | Moderate |

| Pydiflumetofen | 2016 | Various | High |

The compound has shown higher antifungal activity compared to traditional fungicides like boscalid, especially against resistant strains of fungi such as Zymoseptoria tritici .

The mechanism by which these compounds exert their antifungal effects involves the inhibition of succinate dehydrogenase, which disrupts the electron transport chain in fungi. This inhibition leads to a decrease in ATP production and ultimately results in fungal cell death .

Study on Efficacy Against Phytopathogenic Fungi

A study published in Molecules examined the antifungal efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited several strains of pathogenic fungi, outperforming established fungicides in some cases .

Toxicological Assessment

In vivo studies have assessed the safety profile of pyrazole derivatives. The acute oral toxicity tests indicated that these compounds have a high safety margin, with LD50 values exceeding 2000 mg/kg in rodent models. This suggests that while they are effective as fungicides, they also possess a favorable safety profile for non-target organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole, and what critical parameters govern yield optimization?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization. For example, purification via column chromatography (ethyl acetate/hexane, 1:4) under vacuum is critical for isolating intermediates . Reaction conditions (e.g., −20 to −15°C for 40–48 hours) and stoichiometric ratios of diazomethane and triethylamine influence regioselectivity and minimize side products . Post-synthesis, recrystallization in 2-propanol enhances purity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural elucidation combines X-ray crystallography for solid-state conformation analysis (e.g., bond angles and dihedral angles of the pyrazole ring) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include:

- ¹H NMR : Methyl group at δ ~3.8 ppm, difluoromethyl (CF₂H) splitting patterns (δ ~6.2–6.5 ppm).

- ¹⁹F NMR : Distinct peaks for CF₂H (~−100 to −110 ppm) .

Mass spectrometry (MS) confirms molecular weight (m/z 175.14) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) and moderately stable at room temperature. Predicted density (1.52 g/cm³) and boiling point (316.4°C) suggest compatibility with vacuum distillation . Stability tests under varying pH (e.g., 4–9) and UV exposure are recommended to assess degradation pathways.

Advanced Research Questions

Q. How can isomerization or byproduct formation during synthesis be systematically addressed?

- Methodological Answer : Isomers (e.g., regioisomers from ethynyl group positioning) arise during cyclization. Strategies include:

- Chromatographic separation : Use gradient elution (hexane:ethyl acetate) to resolve isomers .

- Crystallographic tuning : Adjust solvent polarity (e.g., 2-propanol vs. ethanol) to favor selective crystallization .

- Kinetic control : Optimize reaction temperature (−15°C) to suppress thermodynamically favored byproducts .

Q. What computational approaches validate the electronic and steric effects of the difluoromethyl and ethynyl substituents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electrostatic potential maps : Highlight electron-deficient regions near CF₂H and ethynyl groups, explaining nucleophilic attack susceptibility .

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity in cross-coupling reactions (e.g., Sonogashira) .

Compare with crystallographic data to validate bond-length distortions .

Q. How can structural analogs be designed to enhance antifungal activity while minimizing toxicity?

- Methodological Answer :

- Bioisosteric replacement : Substitute ethynyl with trifluoromethyl or sulfonyl groups to improve membrane permeability .

- SAR studies : Test analogs like 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide for enhanced binding to fungal CYP51 enzymes .

- Toxicity screening : Use in vitro assays (e.g., HepG2 cell viability) to correlate substituent hydrophobicity (logP) with cytotoxicity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) for antifungal activity .

- Impurity interference : Re-evaluate compound purity (>98% via HPLC) in conflicting studies .

- Species-specific effects : Compare activity against Candida albicans vs. Aspergillus fumigatus to identify target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.